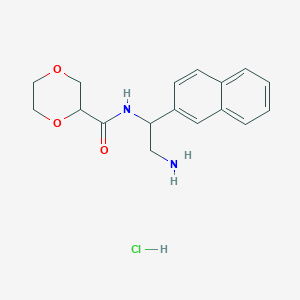

![molecular formula C14H17N3O4 B2524777 1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2108526-85-6](/img/structure/B2524777.png)

1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,3-triazole-4-carboxylic acid, which is a core structure for various biologically active compounds and peptidomimetics. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can be substituted at positions 1, 3, and 5 to create diverse molecular entities with potential pharmacological activities .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cycloaddition of azides with alkynes. A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from carboxylic acids, primary amidines, and monosubstituted hydrazines . Additionally, a ruthenium-catalyzed cycloaddition protocol has been developed to give a protected version of triazole amino acids, which can be used to prepare triazole-containing dipeptides and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the possibility of tautomerism as seen in the synthesis of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids, where the free acid form predominates in solution under its cyclic tautomer . The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been determined experimentally and through quantum-chemical calculations, indicating the versatility of the triazole core in forming various derivatives .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including photolysis when protected with photoremovable groups such as 2,5-dimethylphenacyl esters . Alkylation and nitration reactions are also possible, as demonstrated with 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which can be converted into different functionalized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For instance, the introduction of dimethylphenyl groups can influence the lipophilicity and potential bioactivity of the compound. The photoreactivity of certain protecting groups also highlights the potential for controlled release of the active acid form in biological applications .

Scientific Research Applications

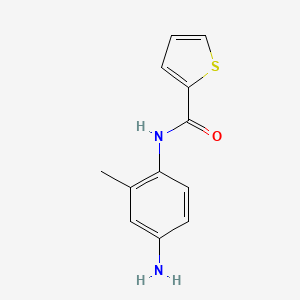

Applications in Medicinal Chemistry and Drug Discovery

Triazole derivatives, including the specific chemical compound , have been highlighted for their broad range of biological activities. The structural variations possible within the triazole class allow for the development of new drugs targeting a wide array of diseases. Specifically, triazoles have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against neglected diseases. The synthesis of new triazole compounds often focuses on green chemistry approaches to address sustainability and efficiency in drug discovery processes. The modification and functionalization of the triazole ring have led to the exploration of novel therapeutic agents, with a keen interest in addressing emerging health challenges, including antibiotic resistance and the search for treatments for neglected tropical diseases (Ferreira et al., 2013).

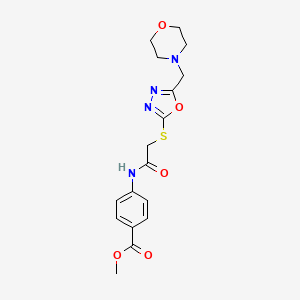

Role in Synthetic and Green Chemistry

The triazole ring system, due to its stability and versatility, has found applications beyond medicinal chemistry, extending into synthetic and green chemistry. Triazoles are key scaffolds in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction facilitates the synthesis of 1,2,3-triazoles under eco-friendly conditions, highlighting the compound's role in developing sustainable chemical processes. Advances in triazole synthesis emphasize the reduction of environmental impact through the use of water as a solvent, microwave irradiation for energy efficiency, and the employment of bio-based catalysts. Such methodologies underscore the importance of triazoles in promoting eco-friendly chemical synthesis (de Souza et al., 2019).

properties

IUPAC Name |

1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-8-3-4-10(9(2)5-8)12(19)6-17-11(7-18)13(14(20)21)15-16-17/h3-5,12,18-19H,6-7H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACKBDZVBYIFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN2C(=C(N=N2)C(=O)O)CO)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2524695.png)

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)

![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)